

A Comparative Spectroscopic Guide to 2,6-Dibromo-3-methoxypyridine and its Analogs

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Compound of Interest

Compound Name: **2,6-Dibromo-3-methoxypyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic data for **2,6-Dibromo-3-methoxypyridine**, a significant heterocyclic intermediate in pharmaceutical and agrochemical research. Due to the limited availability of experimental spectroscopic data for **2,6-Dibromo-3-methoxypyridine** in public databases, this document provides a comparison with structurally related pyridine derivatives: 2-Bromo-3-methoxypyridine, 2-Chloro-3-methoxypyridine, 2-Bromo-5-methoxypyridine, and 3-methoxypyridine. Predicted ¹H and ¹³C NMR data for **2,6-Dibromo-3-methoxypyridine** are included to facilitate comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-Dibromo-3-methoxypyridine** and its structural analogs. This data is essential for compound identification, characterization, and quality control.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]

Compound	δ H-4 (ppm)	δ H-5 (ppm)	δ -OCH ₃ (ppm)	Other Protons (ppm)	J (Hz)
2,6-Dibromo-3-methoxypyridine (Predicted)	7.4 (d)	7.0 (d)	3.9 (s)	-	$J_{4,5} = 8.5$
2-Bromo-3-methoxypyridine	7.12 (dd)	7.21 (dd)	3.90 (s)	δ H-6: 7.97 (dd)	$J_{4,5} = 8.0$, $J_{5,6} = 4.8$, $J_{4,6} = 1.6$
2-Chloro-3-methoxypyridine	7.24 (dd)	7.29 (dd)	3.93 (s)	δ H-6: 8.05 (dd)	$J_{4,5} = 7.8$, $J_{5,6} = 4.7$, $J_{4,6} = 1.5$
2-Bromo-5-methoxypyridine	7.15 (dd)	-	3.84 (s)	δ H-3: 7.42 (d), δ H-6: 8.19 (d)	$J_{3,4} = 8.8$, $J_{4,6} = 2.8$
3-methoxypyridine	7.36 (m)	7.32 (m)	3.84 (s)	δ H-2: 8.32 (d), δ H-6: 8.19 (dd)	$J_{2,4} = 1.4$, $J_{2,6} = 0.7$, $J_{4,5} = 8.6$, $J_{5,6} = 4.7$

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[1]

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ -OCH ₃ (ppm)
2,6-Dibromo-3-methoxypyridine (Predicted)	145.0	153.0	115.0	130.0	140.0	57.0
2-Bromo-3-methoxypyridine	142.4	155.1	122.8	128.4	150.3	56.5
2-Chloro-3-methoxypyridine	146.9	154.2	123.5	121.8	145.8	56.4
2-Bromo-5-methoxypyridine	141.8	123.1	140.2	155.9	148.1	55.8
3-methoxypyridine	142.1	155.8	120.8	123.7	141.5	55.4

Table 3: FT-IR Spectroscopic Data (cm⁻¹)[1]

Compound	v(C-H) aromatic	v(C=C), v(C=N)	v(C-O-C)	v(C-Br)
2,6-Dibromo-3-methoxypyridine	~3050	~1550, 1390	~1070, 1040	~790, ~680
2-Bromo-3-methoxypyridine	~3060	1556, 1410	1076, 1049	~788
2-Chloro-3-methoxypyridine	~3070	~1560, 1415	~1080, 1050	-
2-Bromo-5-methoxypyridine	~3050	~1570, 1460	~1280, 1030	~780
3-methoxypyridine	~3040	~1580, 1470	~1290, 1040	-

Table 4: Mass Spectrometry Data (Electron Ionization)[\[1\]](#)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
2,6-Dibromo-3-methoxypyridine	C ₆ H ₅ Br ₂ NO	266.92	265/267/269	250/252/254 ([M-CH ₃] ⁺), 237/239/241 ([M-CO] ⁺), 187/189 ([M-Br] ⁺), 158/160 ([M-Br-CO] ⁺), 108 ([M-2Br] ⁺)
2-Bromo-3-methoxypyridine	C ₆ H ₆ BrNO	188.02	187/189	158/160 ([M-CHO] ⁺), 146/148 ([M-CH ₃ -CO] ⁺), 108 ([M-Br] ⁺), 78
2-Chloro-3-methoxypyridine	C ₆ H ₆ ClNO	143.57	143/145	114/116 ([M-CHO] ⁺), 102/104 ([M-CH ₃ -CO] ⁺), 108 ([M-Cl] ⁺), 78
2-Bromo-5-methoxypyridine	C ₆ H ₆ BrNO	188.02	187/189	159/161 ([M-CO] ⁺), 108 ([M-Br] ⁺), 78
3-methoxypyridine	C ₆ H ₇ NO	109.13	109	80 ([M-CHO] ⁺), 78 ([M-CH ₃ O] ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established procedures for similar compounds.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. The

solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz spectrometer.
 - Parameters: A spectral width of approximately 16 ppm is used with a 30-degree pulse angle and a relaxation delay of 1 second.
 - Acquisition: 16-32 scans are acquired to ensure a good signal-to-noise ratio.
 - Processing: The data is processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. The spectrum is referenced to the TMS signal at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz spectrometer with proton decoupling.
 - Parameters: A spectral width of approximately 240 ppm is used with a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquisition: 1024-2048 scans are acquired.
 - Processing: The data is processed with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. The spectrum is referenced to the solvent signal of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - Instrument: FT-IR spectrometer.
 - Range: Data is collected in the range of $4000\text{-}400\text{ cm}^{-1}$.

- Scans: 16-32 scans are performed to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the empty ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

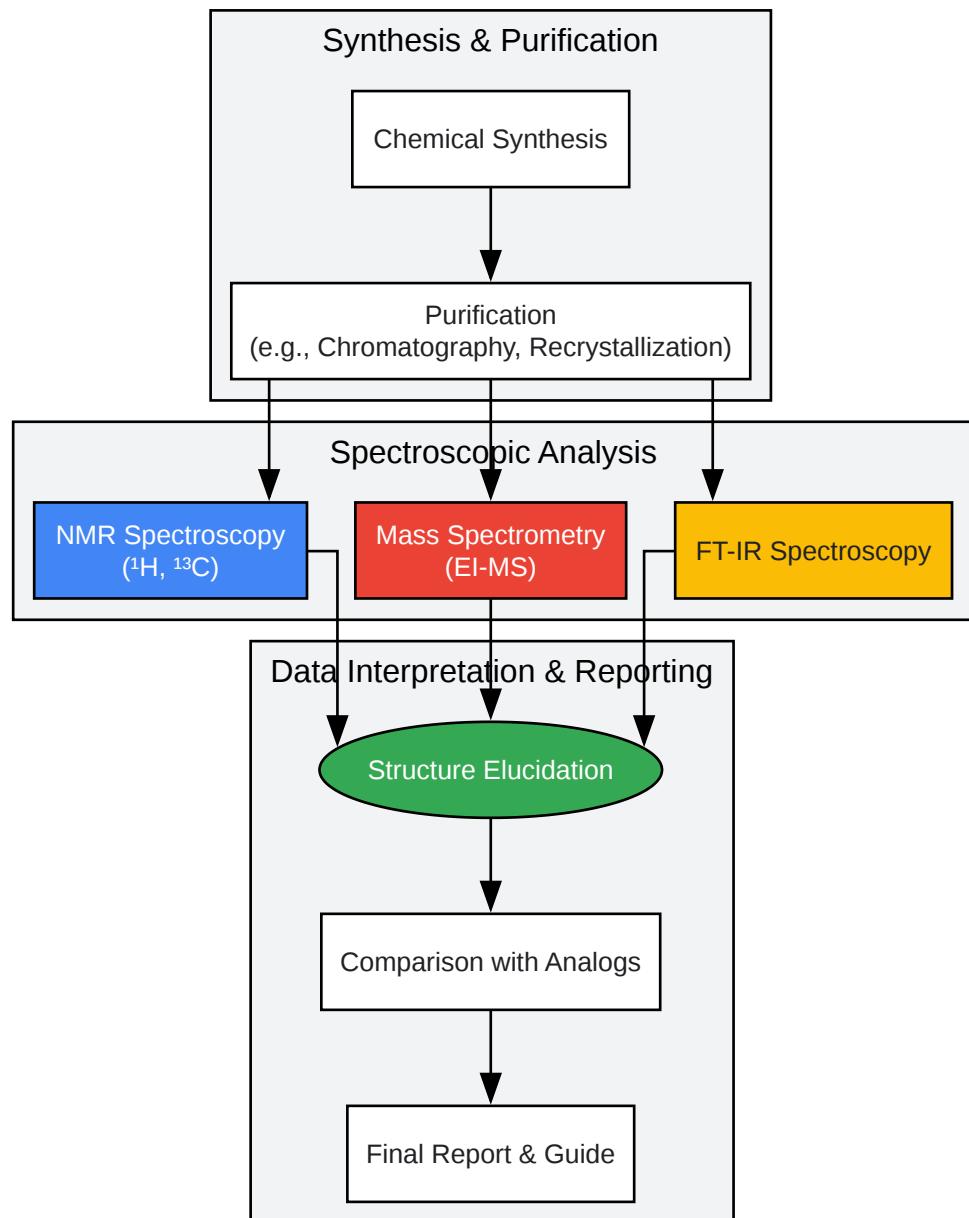
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS).
- Ionization: Electron Ionization (EI) is used at 70 eV.
- Mass Analysis: A mass range of m/z 50-350 is scanned to detect the molecular ion and significant fragment ions.
- Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. The characteristic isotopic patterns for bromine ($^{79}\text{Br}/^{81}\text{Br}$) are key indicators for bromine-containing ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like **2,6-Dibromo-3-methoxypyridine**.

Workflow for Spectroscopic Analysis

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
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